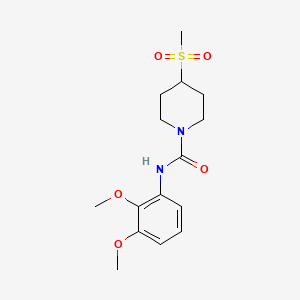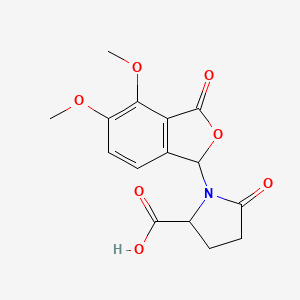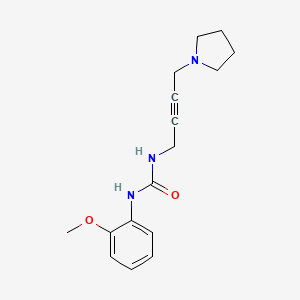![molecular formula C10H11NO2 B2361479 2-[4-(2-Hydroxyethoxy)phenyl]acetonitrile CAS No. 73864-61-6](/img/structure/B2361479.png)
2-[4-(2-Hydroxyethoxy)phenyl]acetonitrile
カタログ番号 B2361479
CAS番号:
73864-61-6
分子量: 177.203
InChIキー: VMBRYBBPGMAXEJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
説明
“2-[4-(2-Hydroxyethoxy)phenyl]acetonitrile” is a chemical compound with the CAS Number: 73864-61-6 . It is also known as HEPA.
Molecular Structure Analysis
The molecular weight of “2-[4-(2-Hydroxyethoxy)phenyl]acetonitrile” is 177.2 . The molecular formula is C10H11NO2 .Physical And Chemical Properties Analysis
“2-[4-(2-Hydroxyethoxy)phenyl]acetonitrile” is a powder that is stored at room temperature .科学的研究の応用
Electrochemical Analysis
- In a study on the reduction of α-hydroxyquinones in acetonitrile, Hammett–Zuman type correlations were observed, suggesting that substituent effects not only influence electron transfer but also chemically coupled reactions. This work sheds light on the complex interactions within electrochemical systems, potentially offering insights for substances like 2-[4-(2-Hydroxyethoxy)phenyl]acetonitrile in such environments (Bautista-Martínez et al., 2003).
Solvolysis Reactions
- A study exploring solvolysis reactions in acetonitrile-water mixtures revealed the formation of various products through nucleophilic addition and rearrangement processes. The research provides a deeper understanding of reaction dynamics in mixed solvents, potentially relevant for the behavior of compounds such as 2-[4-(2-Hydroxyethoxy)phenyl]acetonitrile (Jia et al., 2002).
Gel to Crystal Transitions
- Research on 4-(4'-Ethoxyphenyl)phenyl-beta-O-d-glucoside, structurally similar to 2-[4-(2-Hydroxyethoxy)phenyl]acetonitrile, detailed its transition from gel to crystal, offering insights into molecular packing and potential applications in materials science and crystal engineering (Cui et al., 2010).
Synthesis and Transformation
- A synthesis pathway for 2-(2-hydroxyphenyl)acetonitriles was developed, illustrating a method for generating structurally similar compounds to 2-[4-(2-Hydroxyethoxy)phenyl]acetonitrile, which may be applicable in various chemical synthesis processes (Wu et al., 2014).
Antioxidant Properties
- Novel pyrrolidine derivatives containing a sterically hindered phenol fragment, similar to the hydroxyethyl component in 2-[4-(2-Hydroxyethoxy)phenyl]acetonitrile, were found to exhibit antioxidant properties, suggesting potential applications in therapeutic or material science domains (Osipova et al., 2011).
作用機序
Safety and Hazards
特性
IUPAC Name |
2-[4-(2-hydroxyethoxy)phenyl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c11-6-5-9-1-3-10(4-2-9)13-8-7-12/h1-4,12H,5,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMBRYBBPGMAXEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC#N)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details


5 g p-hydroxyphenylacetonitrile were dissolved in 250 ml methylethylketone. 7 g of 2-bromoethanol and 23 g potassium carbonate were added thereto. The mixture was stirred for 48 hours under reflux. At the end of the reaction the potassium carbonate and the produced potassium bromide were filtered. The precipitates were washed with acetone and the acetone wash was added to the reaction mixture. The clear solution was reduced to about 10-15 ml. It was then taken up in ether and shaken with 1/100 N sodium hydroxide.





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

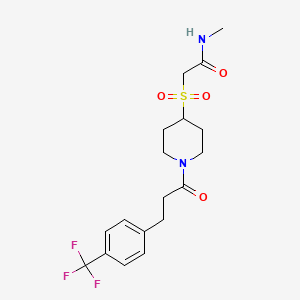
![N-[2-(4-chloro-2-isopropyl-5-methylphenoxy)ethyl]acetamide](/img/structure/B2361400.png)

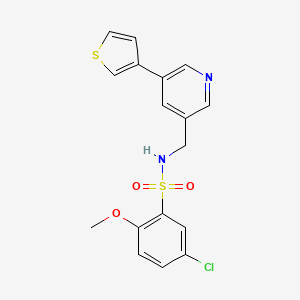
![Methyl 4-[[2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetyl]amino]benzoate](/img/structure/B2361406.png)

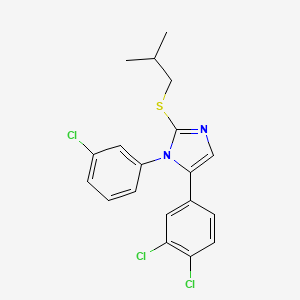
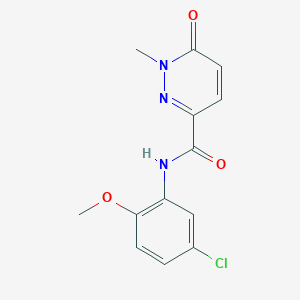
![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(2,2,2-trifluoroethyl)-1,3-thiazol-2-amine](/img/structure/B2361411.png)
![N-(2,3-dimethoxyphenyl)-2-(thiophene-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2361414.png)
